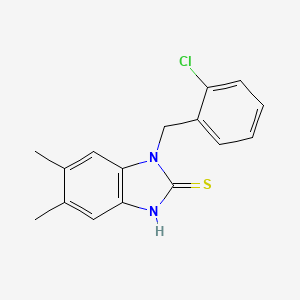

1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 1-(2-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological and chemical properties.

Synthesis Analysis Synthesis of benzimidazole derivatives often involves condensation reactions. For instance, 2-chloromethyl-benzimidazole can be synthesized using substituted o-diaminobenzene and monochloroacetic acid in a hydrochloric acid solution, followed by reactions with various sulfides (Zhou Xiaoxiaa, 2013).

Molecular Structure Analysis The molecular structure of benzimidazole derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For example, studies have determined the crystal and molecular structure of similar compounds using techniques like NMR and X-ray diffraction (M. S. Soylu et al., 2011).

Chemical Reactions and Properties Benzimidazole derivatives exhibit various chemical reactions due to their functional groups. These reactions include condensation, nucleophilic substitution, and interactions with different chemical agents, which can lead to the formation of compounds with potential pharmacological interest (A. O. Sarhan et al., 1997).

Scientific Research Applications

Synthesis and Chemical Properties

Unsymmetrical Bisbenzimidazole Sulfides Synthesis : Research has explored the synthesis of unsymmetrical 2,2′-bisbenzimidazole sulfides, including derivatives similar to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, due to their pharmacological interest. These compounds have been synthesized through various reactions involving chloroethyl benzimidazole and benzimidazole-2-thiol, showcasing their structural diversity based on spectroscopic data (Dubey et al., 2008).

Antimicrobial Activity Studies : Novel thiazole derivatives synthesized from reactions involving benzoxazole/benzimidazole-2-thioles, including structures related to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, demonstrated significant antimicrobial activities against various microorganisms, highlighting their potential therapeutic applications (Kaplancıklı et al., 2004).

Green Synthesis Approaches : The green synthesis of azo-linked benzimidazole derivatives, potentially including those related to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, has been explored to create diverse structural motifs for experimental drug design, emphasizing the need for environmentally friendly synthesis methods (Nikpassand & Pirdelzendeh, 2016).

Biological Activities and Applications

Biological Activity Screening : Synthesized benzimidazole derivatives, including those structurally similar to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, have shown certain effects on wheat germ and the germination of mung bean, indicating their potential biological activities and applications in agriculture (Zhou Xiaoxiaa, 2013).

Inhibition of Influenza Virus Multiplication : Chloro derivatives of benzimidazole, which include compounds structurally related to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, have shown to inhibit influenza virus multiplication in vitro, underscoring their potential as antiviral agents (Tamm et al., 1954).

properties

IUPAC Name |

3-[(2-chlorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2S/c1-10-7-14-15(8-11(10)2)19(16(20)18-14)9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHZGSBOHMBTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=S)N2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)